molecular formula C17H18FN7O2 B2965874 (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1021227-47-3

(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2965874
CAS No.: 1021227-47-3
M. Wt: 371.376
InChI Key: VEWHFRNPZGHEOK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrazole, a piperazine, an isoxazole, and a ketone. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Isoxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating and -withdrawing properties of the different functional groups would also have a significant impact on the overall electronic structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a good hydrogen bond acceptor .

Scientific Research Applications

Synthesis and Structural Analysis Research on structurally related compounds highlights advances in synthetic chemistry and structural characterization techniques. For instance, the synthesis and structural exploration of bioactive heterocycles, such as benzisoxazoles, have been explored for their antiproliferative activity. The crystalline structure and stability of these molecules have been analyzed through X-ray diffraction studies and Hirshfeld surface analysis, which could be relevant for understanding similar compounds (Prasad et al., 2018). These techniques could potentially be applied to study the compound , providing insights into its molecular interactions and stability.

Biological Activity Compounds with similar structural motifs have been synthesized and evaluated for their biological activities, such as anticonvulsant properties and sodium channel blockade. For example, (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives have shown potent anticonvulsant activities, suggesting potential research applications of similar compounds in neurological disorders (Malik & Khan, 2014).

Additionally, catalyst- and solvent-free synthesis methods have been developed for heterocyclic amides, indicating a trend towards greener chemistry and the potential for novel synthetic approaches to similar compounds (Moreno-Fuquen et al., 2019). These methods could be explored for synthesizing and studying the compound of interest in an environmentally friendly manner.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many compounds containing these functional groups are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

Future research could involve studying the biological activity of this compound and developing synthetic methods for its preparation .

Properties

IUPAC Name

[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O2/c1-12-9-15(20-27-12)17(26)24-7-5-23(6-8-24)11-16-19-21-22-25(16)14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWHFRNPZGHEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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